molecular formula C13H17N3O2S B6091594 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE

Cat. No.: B6091594
M. Wt: 279.36 g/mol
InChI Key: INRIKGKUMXZRFC-UHFFFAOYSA-N
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Description

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE is a compound that has garnered interest due to its potential therapeutic applications. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities. This compound is particularly noted for its interaction with alpha1-adrenergic receptors, making it a candidate for treating various neurological and cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE typically involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . This method ensures high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperazine ring.

    Reduction: This can be used to alter the oxidation state of the sulfur atom in the thioxoacetamide group.

    Substitution: This reaction is common in modifying the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine ring.

Scientific Research Applications

2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE can modulate various physiological responses, making it a potential candidate for treating conditions like hypertension and benign prostate hyperplasia.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.

    Urapidil: Used for managing hypertension, it also targets alpha1-adrenergic receptors.

Uniqueness

What sets 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE apart is its specific binding affinity and pharmacokinetic profile. Studies have shown that it exhibits alpha1-adrenergic affinity in the range of 22 nM to 250 nM, making it a potent candidate for further research .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-18-11-5-3-2-4-10(11)15-6-8-16(9-7-15)13(19)12(14)17/h2-5H,6-9H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRIKGKUMXZRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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